molecular formula C3H7NO2 B1166809 HYDROXYPROPYL CHITOSAN CAS No. 104673-29-2

HYDROXYPROPYL CHITOSAN

Cat. No. B1166809
CAS RN: 104673-29-2
InChI Key:
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Description

Hydroxypropyl chitosan is derived from chitosan, a natural biopolymer obtained from the deacetylation of chitin, which is found in the exoskeleton of crustaceans and insects. Chitosan's versatility stems from its unique chemical structure, characterized by the presence of reactive hydroxyl and amino groups. This allows for various chemical modifications, leading to derivatives like this compound, which exhibit modified physicochemical and biological properties suitable for diverse applications (Merzendorfer, 2019).

Synthesis Analysis

The synthesis of this compound involves the chemical modification of chitosan's structure. This process typically includes the introduction of hydroxypropyl groups into the chitosan backbone, enhancing its solubility, biocompatibility, and potential for biomedical applications. The modification techniques include acylation, alkylation, and graft copolymerization, which significantly impact the material's properties and applicability (H. Merzendorfer, 2019).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of hydroxypropyl groups attached to the amino and hydroxyl groups of the glucosamine units of chitosan. This structural modification affects the polymer's physical and chemical behavior, including its solubility in water and organic solvents, which is crucial for its application in various fields. The degree of substitution and the distribution of hydroxypropyl groups along the chitosan chain are critical parameters that determine the material's properties (Philippova & Korchagina, 2012).

Chemical Reactions and Properties

This compound can undergo various chemical reactions due to its functional groups, enabling further modifications and the formation of complexes with other molecules. These reactions include grafting, crosslinking, and the formation of polyelectrolyte complexes, significantly expanding its application potential. The chemical properties, such as reactivity towards specific reagents and the ability to form stable complexes with metals or other polymers, are essential for its use in environmental, biomedical, and industrial applications (Yong et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, thermal stability, and mechanical strength, are influenced by the degree of hydroxypropylation. These properties are crucial for its processing and performance in applications like tissue engineering, drug delivery, and wound healing. This compound's improved solubility in water and some organic solvents compared to chitosan enhances its processability and application range (Shen et al., 2016).

Chemical Properties Analysis

The introduction of hydroxypropyl groups into chitosan not only modifies its physical properties but also its chemical behavior, including enhanced reactivity and the ability to interact with biological molecules and cells. These chemical properties enable this compound to be tailored for specific applications, such as creating biocompatible scaffolds for tissue engineering, carriers for drug delivery, and agents for water treatment (Peter et al., 2020).

Scientific Research Applications

Antimicrobial Potential

Hydroxypropyl Chitosan is noted for its antimicrobial potential, particularly in non-medical applications such as food preservation and as an ingredient in pharmaceutical formulations. Its unique chemical structure and biocompatibility make it an effective agent against a variety of pathogens (Raafat & Sahl, 2009).

Tissue Engineering and Regeneration

Significant advancements have been made using this compound in tissue engineering, especially in the regeneration of cartilage and bone. Its ability to form hydrogels and scaffolds when crosslinked with genipin highlights its potential in creating environments conducive to cell growth and tissue repair (Muzzarelli et al., 2015).

Nanomaterials for Biomedical Applications

The development of chitosan-based nanomaterials has been pivotal in advancing drug delivery systems and regenerative medicine. Its biodegradable and biocompatible nature allows for the creation of nanocarriers that improve the delivery efficiency of therapeutic agents (Shukla et al., 2013).

Wastewater Treatment

Chitosan-based hydrogels have shown promise in wastewater treatment applications. Their ability to adsorb pollutants makes them suitable for removing hazardous substances from water, thereby contributing to environmental protection and sustainability (Pakdel & Peighambardoust, 2018).

Nanofibers for Biomedical Use

Electrospun nanofibers of this compound are employed in various biomedical applications, including drug delivery, wound dressings, and antibacterial coatings. These nanofibers offer high surface area and porosity, essential for efficient biomedical interventions (Kalantari et al., 2019).

Mechanism of Action

Target of Action

Hydroxypropyl chitosan (HP-chitosan) is a derivative of chitosan, a natural cationic polysaccharide, that has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HP-chitosan are microbial cell surfaces , epithelial-cell tight junctions , and the cell membrane of bacteria and fungi .

Mode of Action

The mode of action of HP-chitosan involves its interaction with these targets. The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface . In addition, chitosan was found to open epithelial-cell tight junctions, thus allowing the entry of free antigens . Moreover, it affects the cell membrane of bacteria and fungi .

Biochemical Pathways

The biochemical pathways affected by HP-chitosan are primarily related to its antimicrobial activity. Chitosan inhibits the growth of bacteria, fungi, and yeasts, but exhibits the strongest activity against bacteria . The exact biochemical pathways and downstream effects are still under investigation, but it is known that the polymers affect the cell membrane .

Pharmacokinetics

After intraperitoneal administration at a dose of 10 mg per rat, FITC-HP-chitosan could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that FITC-HP-chitosan could be utilized effectively, and 88.47% of the FITC-HP-chitosan could be excreted by urine within 11 days with a molecular weight less than 10 kDa .

Result of Action

The result of HP-chitosan’s action is primarily its antimicrobial effect. It has been shown to have a strong antimicrobial potential, including the activity against resistant strains . Moreover, it has been used in the formulation of nail lacquers for the treatment of fungal infections of the nails .

Action Environment

The action of HP-chitosan is influenced by environmental factors. Furthermore, the hydrogel form of HP-chitosan exhibits excellent physicochemical properties, including injectability, self-healing, water retention, and adhesion, which enable it to fill irregular wounds for a long period, providing a suitable moist environment for wound healing .

Biochemical Analysis

Biochemical Properties

Hydroxypropyl chitosan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan and its derivatives. This interaction is crucial for the biodegradation and clearance of this compound in biological systems . Additionally, this compound can bind to proteins like albumin, enhancing its potential as a drug carrier by improving the stability and bioavailability of the encapsulated drugs . The compound also exhibits antioxidant properties by scavenging free radicals, which is beneficial in reducing oxidative stress in biological systems .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to promote cell proliferation and differentiation, particularly in tissue engineering applications. For instance, this compound can enhance the adhesion and growth of osteoblasts, which are essential for bone regeneration . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, this compound can modulate gene expression, leading to increased production of extracellular matrix proteins that are vital for tissue repair and regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to cell surface receptors, facilitating cellular uptake and internalization. This binding can trigger intracellular signaling cascades that promote cell survival and proliferation . This compound also acts as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation . By inhibiting MMPs, this compound helps maintain the structural integrity of tissues and supports wound healing processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of hydroxypropyl chitosan can be achieved by the reaction of chitosan with propylene oxide in the presence of a catalyst.", "Starting Materials": [ "Chitosan", "Propylene oxide", "Catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Chitosan is dissolved in water and the pH is adjusted to around 10 using a base such as sodium hydroxide.", "Propylene oxide is added dropwise to the chitosan solution while stirring vigorously.", "The reaction mixture is allowed to react for several hours at room temperature.", "The resulting hydroxypropyl chitosan is then purified by dialysis and freeze-drying." ] }

CAS RN

104673-29-2

Molecular Formula

C3H7NO2

Molecular Weight

0

synonyms

N-(2-Hydroxypropyl)chitosan

Origin of Product

United States

Q & A

ANone: While the provided research doesn't specify a single target for Hydroxypropyl Chitosan, several interaction mechanisms are highlighted:

  • Chelation of metal ions: this compound effectively binds to metal ions like Cu2+, Cr6+, and Fe2+ [, , , , ]. This interaction is influenced by factors like pH, concentration, and temperature, and suggests potential applications in wastewater treatment and heavy metal removal.
  • Interaction with biological membranes: this compound demonstrates bioadhesion properties and can interact with cell membranes [, , ]. This characteristic makes it suitable for wound dressings and drug delivery systems.
  • Film and hydrogel formation: this compound can form films and hydrogels, often through cross-linking with other polymers like alginate or soy protein isolate [, , , , , ]. These materials exhibit controlled swelling, drug release properties, and biocompatibility, making them attractive for tissue engineering and drug delivery.

ANone:

  • Molecular weight: The molecular weight of this compound is variable and depends on the source of chitosan and the degree of hydroxypropylation. Research uses this compound with varying molecular weights, impacting its properties and applications [, , ].
  • Spectroscopic data:
    • FTIR: Characteristic peaks are observed for this compound, confirming the presence of hydroxypropyl groups and other functional groups like amine and hydroxyl groups [, , , , , ].
    • 1H NMR & 13C NMR: These techniques are used to determine the degree of substitution (DS) of hydroxypropyl groups on the chitosan backbone [, , , , ].

ANone:

  • Biocompatibility: this compound is generally considered biocompatible, with low toxicity and good cell compatibility [, , , , , ]. This makes it suitable for biomedical applications like wound dressings, drug delivery systems, and tissue engineering scaffolds.
  • Biodegradability: this compound can be biodegraded, although the degradation rate depends on factors like the degree of substitution and the environmental conditions [, , ]. This property is advantageous for applications where bioresorbability is desired.
  • Stability:
    • pH sensitivity: this compound exhibits pH-sensitive properties, with its solubility and swelling behavior influenced by the surrounding pH [, , , , , ]. This characteristic is beneficial for targeted drug delivery to specific physiological environments like the gastrointestinal tract.
    • Thermal stability: The thermal stability of this compound depends on the degree of substitution. Generally, hydroxypropylation improves thermal stability compared to unmodified chitosan [, , , , ].
    • Mechanical properties: this compound can enhance the mechanical properties of materials when blended or crosslinked with other polymers [, , ]. This is important for applications requiring specific mechanical strength, flexibility, or elasticity.

ANone: The research highlights the impact of this compound's structure modifications on its properties:

  • Degree of substitution (DS): A higher DS of hydroxypropyl groups generally leads to increased water solubility, improved thermal stability, and modified swelling behavior [, , , , , , ].
  • Molecular weight: Lower molecular weight this compound tends to exhibit higher critical micelle concentration (CMC), emulsifying ability, and foam stability compared to higher molecular weight counterparts [].
  • Crosslinking: Crosslinking this compound with other polymers can modulate its mechanical properties, swelling behavior, and drug release kinetics [, , , , ].

ANone:

  • Stability: this compound exhibits good stability under various conditions, and its stability can be further enhanced through formulation strategies [, , , , ]. Factors influencing stability include pH, temperature, and the presence of other chemicals.
  • Formulation: this compound can be formulated into various forms, including:
    • Nanoparticles: These offer advantages for drug delivery due to their small size and high surface area [, ].
    • Microspheres: These are suitable for controlled drug release applications [, ].
    • Hydrogels: These biocompatible and biodegradable materials find applications in wound healing and tissue engineering [, , , , , ].
    • Films: These have potential in packaging and biomedical applications [].

ANone: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound, and do not delve into specific SHE (Safety, Health, and Environment) regulations.

ANone: this compound shows promise as a material for drug delivery and targeting due to several properties:

  • Nanoparticle formation: this compound readily forms nanoparticles which can encapsulate drugs and improve their solubility, stability, and delivery to target sites [, ].
  • pH-responsive drug release: The pH sensitivity of this compound allows for controlled drug release in specific physiological environments, such as the acidic environment of tumor tissues or the gastrointestinal tract [, , ].
  • Mucoadhesive properties: this compound exhibits mucoadhesive properties, allowing it to adhere to mucosal surfaces like the gastrointestinal tract, enhancing drug residence time and absorption [, ].

ANone:

  • Biocompatibility: this compound is generally considered biocompatible, exhibiting low toxicity and good compatibility with cells and tissues [, , , , , ]. This property makes it suitable for biomedical applications where direct contact with biological systems is required.

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